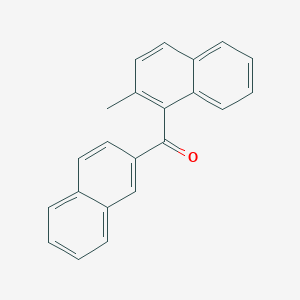

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related naphthalenyl methanone derivatives often involves strategies such as cell- and caspase-based high throughput screening assays, highlighting their potential as bioactive compounds. For example, derivatives have been discovered as potent inducers of apoptosis, showcasing the utility of these compounds in medicinal chemistry (Jiang et al., 2008). Another approach includes the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light, demonstrating the versatility of synthetic methods for constructing complex naphthalene derivatives (Jing et al., 2018).

Molecular Structure Analysis

The molecular structure of naphthalenyl methanone compounds can exhibit interesting features such as axial chirality and hydrogen bonding, leading to unique crystal structures. Studies have detailed how hydrogen bonding between aromatic H and F groups can lead to stripe structures with R- and S-columns, indicative of the structural complexity and potential for diverse intermolecular interactions these molecules can engage in (Mohri et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of naphthalenyl methanone derivatives encompasses a range of transformations. For instance, the alkylation of naphthalene with methanol over various zeolite catalysts has been explored, demonstrating the applicability of these compounds in the synthesis of industrial chemicals and intermediates, such as 2-methylnaphthalene, a key raw material in the synthesis of vitamin K (Park et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as their crystal structure and photophysical behavior, are crucial for their application in materials science and organic electronics. The crystal structure analysis of related compounds, such as (1,4-dihydroxynaphthalen-2-yl)(4'-methoxyphenyl) methanone, can reveal insights into their potential utility in the design of novel materials (Benites et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological systems, of naphthalenyl methanone derivatives have been studied, showing their potential as bioactive molecules. For instance, naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone has been identified as a potent CB1/CB2 dual agonist with antihyperalgesic properties, indicating the therapeutic potential of these compounds (Dziadulewicz et al., 2007).

properties

IUPAC Name |

(2-methylnaphthalen-1-yl)-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O/c1-15-10-11-17-7-4-5-9-20(17)21(15)22(23)19-13-12-16-6-2-3-8-18(16)14-19/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDFSVMEIZNGPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627040 |

Source

|

| Record name | (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone | |

CAS RN |

110876-52-3 |

Source

|

| Record name | (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)

![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)

![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)